7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 7-bromo-6-methoxy-2H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-15-6-4-3-5-8(7(6)11)12-13-9(5)10(14)16-2/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZODJJSLNQRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NNC(=C2C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from an indazole precursor, such as 6-methoxy-1H-indazole-3-carboxylic acid or related derivatives. The key steps involve:
- Bromination at the 7-position : Introduction of the bromine atom selectively at the 7th position of the indazole ring using brominating agents such as N-bromosuccinimide (NBS) or via halogen exchange from 7-iodo-indazole derivatives.
- Esterification of the carboxylic acid : Conversion of the 3-carboxylic acid group into the methyl ester using methanol under acidic catalysis or via coupling agents.
- Methoxylation : Usually the methoxy group at the 6-position is introduced prior to bromination or is present in the starting material.
Specific Synthetic Route Example
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Start with 6-methoxy-1H-indazole-3-carboxylic acid | Starting material preparation | - | Commercially available or synthesized |
| 2 | Bromination with N-bromosuccinimide (NBS) in suitable solvent (e.g., DMF) at controlled temperature | Selective bromination at 7-position | 70-85 | Control of temperature critical for regioselectivity |
| 3 | Esterification with methanol and acid catalyst (e.g., sulfuric acid) or DCC/DMAP coupling | Formation of methyl ester at 3-position | 90-95 | Reflux conditions typical |
| 4 | Purification by column chromatography or recrystallization | Isolation of pure 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester | - | Silica gel chromatography with ethyl acetate/hexane |
Alternative Synthetic Approaches
- Halogen Exchange Route : Starting from 7-iodo-1H-indazole derivatives, bromine substitution is achieved via brominating agents to replace iodine with bromine, offering regioselective control.
- Suzuki-Miyaura Cross-Coupling : For introducing substituents at the 7-position, palladium-catalyzed cross-coupling can be employed, although regioselectivity and reaction optimization are required.
- Direct Methoxylation : The methoxy group at the 6-position may be introduced by nucleophilic aromatic substitution or methylation of hydroxy precursors.
Research Findings and Analysis
Reaction Optimization
- Temperature and Solvent Effects : Bromination with NBS is sensitive to temperature; lower temperatures favor selective 7-position bromination, minimizing polybromination or side reactions.
- Catalyst Selection for Esterification : Acid catalysts such as sulfuric acid or coupling agents like DCC/DMAP improve esterification yields and reduce reaction times.
- Purification Techniques : Column chromatography using silica gel and ethyl acetate/hexane gradients effectively separates the target compound from impurities; recrystallization further enhances purity.
Spectroscopic Confirmation
- NMR Spectroscopy : Proton NMR shows characteristic singlets for the methoxy group (~δ 3.8–4.0 ppm) and aromatic proton splitting patterns confirming substitution positions.
- Mass Spectrometry (HRMS) : Confirms molecular weight (285.1 g/mol) consistent with the brominated methoxy indazole methyl ester.
- Infrared Spectroscopy (FT-IR) : Ester carbonyl stretch observed near 1700–1750 cm⁻¹ confirms ester formation.
Summary Table: Preparation Methods Overview
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Bromination with NBS | 6-Methoxy-1H-indazole-3-carboxylic acid | NBS, DMF, controlled temperature | High regioselectivity, good yield | Requires temperature control |
| Halogen Exchange | 7-Iodo-1H-indazole derivatives | Brominating agent (e.g., bromine source) | Regioselective bromination | Additional synthetic step required |
| Esterification via Acid Catalysis | 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid | Methanol, sulfuric acid, reflux | High yield, simple procedure | Acid-sensitive groups may be affected |
| Suzuki-Miyaura Cross-Coupling | Halogenated indazole derivatives | Pd catalyst, boronic acids, base | Versatile substitution | Requires catalyst optimization |
Chemical Reactions Analysis
7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include brominating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Inhibitors of Human Neutrophil Elastase
One of the primary applications of 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester is in the development of inhibitors for human neutrophil elastase (HNE). HNE is an enzyme implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The compound has shown promise as a lead structure for the synthesis of N-benzoylindazole derivatives, which have been identified as effective HNE inhibitors .
Protein Kinase/Akt Inhibitors
The compound is also utilized in the preparation of indazole-pyridine-based protein kinase/Akt inhibitors. These inhibitors play a crucial role in cancer therapy by targeting the Akt signaling pathway, which is often dysregulated in tumors. The indazole moiety provides a scaffold that can be modified to enhance potency and selectivity against various kinases .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing effective inhibition, which suggests their potential use in developing new antibiotics .
Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex indazole derivatives. These derivatives are valuable in medicinal chemistry for their diverse biological activities, including anti-inflammatory and anticancer properties .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of this compound and evaluated their biological activities. The results demonstrated that specific modifications to the indazole structure significantly enhanced HNE inhibition, highlighting the importance of structural diversity in drug design .
Case Study 2: Antimicrobial Efficacy
In another study, researchers tested various derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to increased antimicrobial activity, suggesting that this compound can be a scaffold for developing new antimicrobial agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Key Structural Differences Among Indazole Derivatives
Key Observations :
- Polarity : The methoxy group in the target compound increases hydrophilicity compared to methyl-substituted analogs (e.g., 6-Bromo-7-methyl derivative) .
- Reactivity : Bromine at C7 (target) vs. C6 (Methyl 6-bromo-1H-indazole-3-carboxylate) positions the halogen for distinct cross-coupling pathways .
- Synthetic Complexity : The target compound’s discontinuation may reflect challenges in introducing both bromine and methoxy groups regioselectively.
Analytical Characterization
GC-MS and LC-MS are standard for ester analysis. For example:
Biological Activity
Overview
7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester is an indazole derivative recognized for its diverse biological activities. With the molecular formula C10H9BrN2O3 and a molecular weight of 285.1 g/mol, this compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Target and Mode of Action
The compound primarily acts as an inhibitor of human neutrophil elastase, an enzyme involved in inflammatory processes. By inhibiting this enzyme, it reduces inflammation and modulates various cellular signaling pathways, particularly the Akt signaling pathway, which is crucial for cell growth and survival.
Biochemical Pathways
this compound influences several biochemical pathways:
- Cell Cycle Regulation: It may affect cell cycle progression by inhibiting specific enzymes involved in cell division.
- Volume Regulation: The compound has implications in regulating cellular volume through its interactions with various proteins and enzymes.
Cellular Effects
The compound exhibits significant effects on cellular processes:
- Inhibition of Enzymatic Activity: It specifically inhibits human neutrophil elastase, leading to decreased inflammation.
- Modulation of Gene Expression: The compound influences gene expression patterns that are essential for cell survival and proliferation.
In Vitro Studies
In laboratory settings, this compound has shown promising results:
- Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
- Dosage Effects: Studies indicate that lower dosages effectively inhibit neutrophil elastase without significant toxicity.
In Vivo Studies
Animal model studies reveal varying effects based on dosage:
- At low doses, the compound effectively reduces inflammation markers with minimal adverse effects.
- Higher doses may lead to increased efficacy but also a higher risk of toxicity.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features | Biological Activity |
|---|---|---|---|
| Methyl 6-bromo-1H-indazole-3-carboxylate | Similar indazole core | Lacks methoxy group at position 6 | Moderate anti-inflammatory |
| 5-Bromo-2-methylindazole | Indazole structure | Substituted at position 5 | Antimicrobial properties |
| 7-Methoxyindazole | Indazole structure | Lacks bromine substitution; methoxy group at position 7 | Potential anticancer activity |
Case Studies
Recent studies have highlighted the anti-inflammatory properties of indazole derivatives, including this compound. For instance, a study demonstrated that compounds with similar structures showed significant inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester?
The synthesis typically involves multi-step reactions starting from indazole precursors. For example, bromination and methoxylation steps are critical. A plausible route begins with 6-methoxy-1H-indazole-3-carboxylic acid, followed by bromination at the 7-position using reagents like NBS (N-bromosuccinimide) under controlled conditions. Subsequent esterification with methanol and a coupling agent (e.g., DCC/DMAP) yields the methyl ester . Alternative methods may involve Suzuki-Miyaura cross-coupling to introduce substituents, though regioselectivity must be carefully managed .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR are essential for confirming substituent positions (e.g., distinguishing bromo and methoxy groups). For instance, methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns indicative of substitution .
- LCMS/HPLC : High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (>95% purity) ensures batch consistency .
- FT-IR : Carboxylic ester carbonyl stretches (~1700–1750 cm) validate ester formation .
Q. What are the potential biological targets or research applications for this indazole derivative?
Indazole derivatives are studied as kinase inhibitors, antimicrobial agents, or intermediates in drug discovery. The bromo group enables further functionalization (e.g., cross-coupling for SAR studies), while the methoxy group may enhance solubility or target binding .
Q. What purification methods are suitable for isolating this compound from reaction mixtures?
Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. For polar byproducts, recrystallization from ethanol/water mixtures improves purity. Preparative HPLC is recommended for challenging separations .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during bromination and methoxylation steps?
Regioselectivity in bromination is influenced by directing groups. The methoxy group at the 6-position acts as an ortho/para director, favoring bromination at the 7-position. Temperature control (<0°C) and stoichiometric NBS minimize di-substitution. For methoxylation, nucleophilic aromatic substitution (e.g., using CuI/NaOMe) on a pre-brominated intermediate ensures precise positioning .
Q. What strategies can mitigate byproduct formation when introducing the methoxy group?
- Use protecting groups (e.g., Boc for NH-indazole) to prevent side reactions.
- Optimize reaction time and catalyst loading (e.g., CuI vs. Pd catalysts) to reduce over-oxidation or demethylation .
- Monitor reaction progress via TLC or in-situ IR to halt at the mono-methoxy stage .
Q. How do computational models predict the reactivity of the bromo substituent in cross-coupling reactions?
DFT calculations (e.g., Gaussian) assess electron density at the bromo site, predicting activation barriers for Suzuki-Miyaura couplings. The methoxy group’s electron-donating effect may lower the energy required for oxidative addition of Pd(0) to the C-Br bond .
Q. How can contradictory NMR data from different synthetic batches be resolved?
Contradictions may arise from rotamers or residual solvents. Use deuterated DMSO for NMR to dissolve aggregates. 2D NMR (COSY, HSQC) clarifies coupling patterns. For example, NOESY correlations can confirm spatial proximity between methoxy and adjacent protons .
Q. What role does the methoxy group play in the compound’s solubility and bioavailability?
The methoxy group increases hydrophilicity (logP reduction by ~0.5–1.0) compared to non-substituted analogs, enhancing aqueous solubility. This improves bioavailability in in vitro assays, as evidenced by higher permeability in Caco-2 cell models .
Q. How can reaction yields be optimized for large-scale synthesis?
- Replace traditional solvents (DMF, THF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and scalability.
- Use flow chemistry for bromination steps to enhance heat transfer and reduce decomposition .
- Implement DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst ratio) affecting yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

